molecular formula C21H11NO5S B613772 27072-45-3 CAS No. 27072-45-3

27072-45-3

Cat. No.: B613772
CAS No.: 27072-45-3
M. Wt: 778.76
InChI Key:
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Description

Green fluorescent, amine-reactive label. Efficiently labels antibodies and other purified proteins at primary amines (lysine side chains). Used in applications including fluorescence microscopy, flow cytometry western blotting and ELISA. 5-FITC DA precursor. 5-FITC and 6-FITC isomer mixture.
Fluorescein 5-isothiocyanate (FITC) is an amine-reactive fluorescent probe. It reacts with amine groups to form conjugates with proteins for detection by various fluorescent-based applications. FITC displays excitation/emission maxima of 485/535 nm, respectively.

Scientific Research Applications

Scientific Software and Research Applications

  • Scientific Software in Research : A paper discusses the challenges in developing scientific research applications, noting that they are often written from scratch by scientists rather than expert programmers. The use of scientific software frameworks is explored for grid-enabling existing applications and developing new ones, enhancing programming productivity in research (Appelbe, Moresi, Quenette, & Simter, 2007).

Genotyping and DNA Sequencing

  • Next-Generation Sequencing for Genotyping : A study outlines a 454 multiplex sequencing method for genotyping highly polymorphic genes in large-scale studies. This approach is beneficial for biomedical and evolutionary research, demonstrating the application of high-throughput sequencing technologies (Galan, Guivier, Caraux, Charbonnel, & Cosson, 2010).

  • Isolation of Simple Sequence Repeat Loci : Another paper describes the use of next-generation sequencing technologies for developing microsatellite loci in plant genetic research. This demonstrates the application of these technologies in isolating and developing genome-wide genetic markers (Zalapa, Cuevas, Zhu, Steffan, Senalik, Zeldin, McCown, Harbut, & Simon, 2012).

Data Management and Sharing

  • Data Sharing Practices in Science : A study investigates the practices and perceptions of data sharing among scientists. It highlights the barriers and enablers of data sharing, emphasizing the importance of this practice in the scientific method for verification of results and extending research (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).

Research Methodologies

Mechanism of Action

Target of Action

Fluorescein 5(6)-isothiocyanate (FITC), with the CAS number 27072-45-3 , is a derivative of fluorescein and is widely used to attach a fluorescent label to proteins . The primary targets of FITC are proteins, specifically at the primary amines (lysine side chains) .

Mode of Action

FITC interacts with its targets (proteins) via the isothiocyanate group . This group reacts with the amino terminal and primary amines in proteins, effectively tagging the biomolecule with a fluorescein moiety .

Biochemical Pathways

The biochemical pathways affected by FITC are those involving the proteins it labels. The labeling of proteins with FITC allows for the study of these proteins’ locations and functions within cells and tissues . This is particularly useful in applications including fluorescence microscopy, flow cytometry, western blotting, and ELISA .

Pharmacokinetics

It’s known that fitc is soluble in acetone and dmso , which could potentially impact its bioavailability

Result of Action

The result of FITC’s action is the creation of a fluorescent label on proteins . This allows for the visualization of these proteins under specific wavelengths of light . When excited by light at specific wavelengths (around 495 nm), FITC emits a bright green light (around 519 nm) .

Action Environment

FITC is sensitive to light, humidity, and heat . It should be stored under desiccating conditions at -20°C . Its fluorescent properties can be influenced by the pH of the solution it is in . Therefore, the action, efficacy, and stability of FITC can be influenced by environmental factors such as light, temperature, humidity, and pH.

Biochemical Analysis

Biochemical Properties

Fluorescein 5(6)-isothiocyanate plays a crucial role in biochemical reactions by forming covalent bonds with primary amines in proteins and other biomolecules. This interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Fluorescein 5(6)-isothiocyanate is commonly used to label antibodies, lectins, and other proteins, enabling the study of protein localization, interactions, and functions .

Cellular Effects

Fluorescein 5(6)-isothiocyanate has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it allows researchers to track and visualize cellular components in real-time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the spatial and temporal dynamics of these processes. For example, fluorescein 5(6)-isothiocyanate-labeled antibodies can be used to study the distribution and trafficking of specific proteins within cells .

Molecular Mechanism

The molecular mechanism of fluorescein 5(6)-isothiocyanate involves its ability to form covalent bonds with primary amines in proteins and other biomolecules. This binding interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Additionally, fluorescein 5(6)-isothiocyanate can inhibit or activate enzymes by modifying their active sites, thereby affecting their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorescein 5(6)-isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to light and air. Long-term studies have shown that fluorescein 5(6)-isothiocyanate can have lasting effects on cellular function, including changes in protein localization and activity. Researchers must carefully control experimental conditions to ensure the accuracy and reproducibility of their results .

Dosage Effects in Animal Models

The effects of fluorescein 5(6)-isothiocyanate vary with different dosages in animal models. At low doses, this compound can be used to label specific proteins and track their distribution within tissues. At high doses, fluorescein 5(6)-isothiocyanate can exhibit toxic or adverse effects, including cell death and tissue damage. Researchers must carefully optimize the dosage to achieve the desired labeling without causing harm to the animals .

Metabolic Pathways

Fluorescein 5(6)-isothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying the activity of specific enzymes. For example, fluorescein 5(6)-isothiocyanate can inhibit proteolytic enzymes by binding to their active sites, thereby affecting protein degradation and turnover .

Transport and Distribution

Within cells and tissues, fluorescein 5(6)-isothiocyanate is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and organelles, depending on the nature of the labeled biomolecule. The distribution of fluorescein 5(6)-isothiocyanate can provide valuable insights into the spatial organization of cellular processes .

Subcellular Localization

The subcellular localization of fluorescein 5(6)-isothiocyanate is influenced by targeting signals and post-translational modifications of the labeled biomolecules. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, depending on the nature of the labeled protein. The localization of fluorescein 5(6)-isothiocyanate can affect its activity and function, providing insights into the dynamics of cellular processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound '27072-45-3' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,5-Dimethylphenol", "Methyl isobutyrate", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Copper(II) sulfate pentahydrate", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: The reaction of 3,5-dimethylphenol with methyl isobutyrate in the presence of sulfuric acid and sodium hydroxide to form 3,5-dimethyl-4-(2-methylpropyl)phenol.", "Step 2: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenol with sodium nitrite and hydrochloric acid to form 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite.", "Step 3: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite with copper sulfate pentahydrate in the presence of sodium bicarbonate to form 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate.", "Step 4: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate with ethyl acetate in the presence of sodium hydroxide to form the final compound, '27072-45-3'." ] }

CAS No.

27072-45-3

Molecular Formula

C21H11NO5S

Molecular Weight

778.76

Purity

97%min

Origin of Product

United States

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